molecular formula C9H8BrF B2461242 6-Bromo-4-fluoroindane CAS No. 1400702-00-2

6-Bromo-4-fluoroindane

Cat. No. B2461242
CAS RN: 1400702-00-2
M. Wt: 215.065
InChI Key: CHZUTJPIXUQKQP-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoroindane is a chemical compound that belongs to the class of indane derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoroindane involves its ability to bind to the active site of acetylcholinesterase and butyrylcholinesterase. This binding inhibits the enzymatic activity of these enzymes, leading to an increase in the levels of acetylcholine and other neurotransmitters in the brain. This increase in neurotransmitter levels has been shown to improve cognitive function and memory in animal models.
Biochemical and Physiological Effects:
6-Bromo-4-fluoroindane has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models, and has also been shown to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Bromo-4-fluoroindane in lab experiments is its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase. This makes it a valuable tool for studying the role of these enzymes in the development of neurodegenerative diseases. However, one limitation of using 6-Bromo-4-fluoroindane is its relatively high cost compared to other compounds with similar activity.

Future Directions

There are several future directions for research on 6-Bromo-4-fluoroindane. One area of interest is the development of more efficient synthesis methods that can provide higher yields of the desired product. Another area of interest is the investigation of its potential applications in the treatment of neurodegenerative diseases. Further research is also needed to determine its safety and toxicity profile in animal models and humans. Finally, the development of analogs and derivatives of 6-Bromo-4-fluoroindane may lead to the discovery of compounds with improved activity and selectivity.

Scientific Research Applications

6-Bromo-4-fluoroindane has been widely studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the regulation of neurotransmitter levels in the brain, and their dysfunction has been implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

6-bromo-4-fluoro-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c10-7-4-6-2-1-3-8(6)9(11)5-7/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZUTJPIXUQKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-fluoroindane

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-4-fluoroindan-1-one (57 mg, 0.26 mmol) in trifluoroacetic acid (1.1 mL) was added triethylsilane (103 μL, 0.65 mmol), and the mixture was stirred at room temperature overnight. The reaction solution was poured into ice water, and the mixture was extracted with ethyl acetate three times. The organic layer was combined, washed with saturated aqueous sodium hydrogen carbonate solution, and the organic layer was filtered through Phase-separator (Varian Inc.), and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:0) to give a crude 6-bromo-4-fluoroindane (61 mg) as a yellow oil. The resultant was used in the next step without further purification. (2) The above crude product was treated in a similar manner to Reference example 41-(1) to give a crude methyl 7-fluoroindane-5-carboxylate. The resultant was used in the next step without further purification. (3) The above crude product was treated in a similar manner to Reference example 43-(2) to give a crude (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol. The resultant was used in the next step without further purification.
Quantity
57 mg
Type
reactant
Reaction Step One
Quantity
103 μL
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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